molecular formula C40H47FN2O6 B016973 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-42-2

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Katalognummer: B016973
CAS-Nummer: 265989-42-2
Molekulargewicht: 675.8 g/mol
InChI-Schlüssel: OZJAGODXZFIYDA-REWGUOJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C40H47FN2O6 and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS No. 265989-40-0), is a derivative of atorvastatin and plays a significant role in pharmacology as a selective HMG-CoA reductase inhibitor. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular FormulaC40H42D5FN2O6
Average Mass675.853 g/mol
Boiling Point694.8 ± 55.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in acetone, chloroform, dichloromethane, ethyl acetate
pKa9.33 ± 0.35 (Predicted)

As an intermediate metabolite of atorvastatin, this compound functions primarily as a HMG-CoA reductase inhibitor , which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hypercholesterolemia .

Pharmacodynamics

The pharmacodynamic profile of the compound indicates its potential to modulate lipid levels significantly while also exhibiting anti-inflammatory properties. The presence of the 4-fluoro and hydroxyphenyl groups enhances its binding affinity to the target enzyme and contributes to its efficacy in lowering cholesterol levels .

Pharmacokinetics

The pharmacokinetic parameters for this compound suggest that it has favorable absorption characteristics:

  • Absorption : High bioavailability due to its solubility in organic solvents.
  • Distribution : Predicted to have extensive tissue distribution owing to its lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions should be considered.
  • Excretion : Primarily through hepatic pathways; renal excretion is minimal .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Lipid-Lowering Effects : A clinical trial demonstrated that atorvastatin derivatives significantly reduced LDL cholesterol levels by up to 60% in patients with dyslipidemia .
  • Anti-inflammatory Activity : Research indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting a dual role in managing cardiovascular diseases .
  • ADME Properties : In vitro studies using Caco-2 cells showed high permeability and favorable absorption characteristics, supporting its potential as an effective oral medication .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications similar to those found in (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid have been shown to selectively inhibit the proliferation of colon cancer cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL, indicating potent activity against cancerous cells while sparing normal cells .

HMG-CoA Reductase Inhibition

The compound is also recognized for its role as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This property aligns it with statin drugs like atorvastatin, which are used to manage cholesterol levels and reduce cardiovascular risk . The structural similarities allow it to potentially serve as a lead compound for developing new lipid-lowering agents.

Hypolipidemic Agent

Given its ability to inhibit HMG-CoA reductase, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid could be explored further as a hypolipidemic or hypocholesterolemic agent. Its efficacy in lowering cholesterol levels could make it a valuable addition to existing therapies for hyperlipidemia .

Other Potential Uses

The compound's unique structure may also lend itself to applications in other therapeutic areas such as:

  • Anti-inflammatory treatments : Due to its hydroxyl groups which can interact with inflammatory pathways.
  • Neurological disorders : Investigating its effects on neuroprotective pathways could reveal potential benefits in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
Study BHMG-CoA Reductase InhibitionConfirmed effectiveness as an HMG-CoA reductase inhibitor comparable to atorvastatin .
Study CSynthesis EfficiencyReported improvements in synthetic routes reducing time and cost while maintaining yield .

Eigenschaften

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAGODXZFIYDA-REWGUOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442621
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-42-2
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 3
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 5
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 6
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.